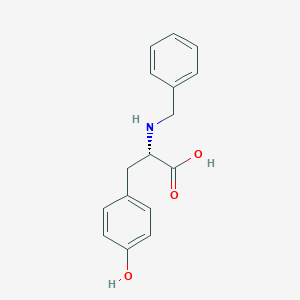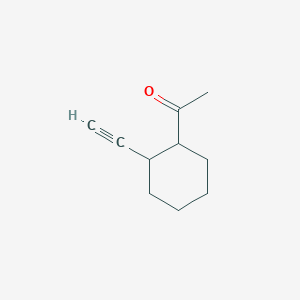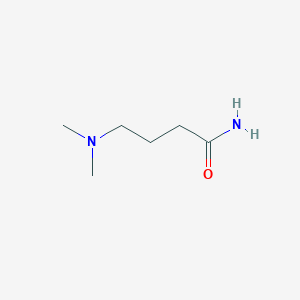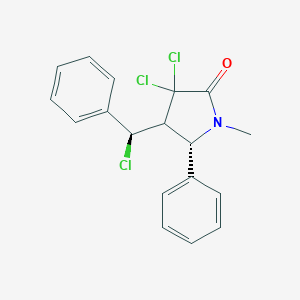
DL-Alanine-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Alanine-13C3 is a stable isotope-labeled compound of alanine, where three carbon atoms are replaced with the carbon-13 isotope. Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism. The incorporation of carbon-13 into the alanine molecule allows for the tracking of metabolic pathways and the identification of metabolic disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DL-Alanine-13C3 can be synthesized through chemical, microbial fermentation, and biocatalytic methods. One efficient method involves the use of recombinant Escherichia coli BL21 (DE3) with a co-expression plasmid containing genes for alanine dehydrogenase, alanine racemase, and glucose dehydrogenase from Bacillus pseudofirmus OF4. Under optimized conditions, the whole-cell biocatalytic reaction can produce high yields of this compound .
Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis or microbial fermentation. The chemical synthesis route may involve the use of isotopically labeled precursors, while microbial fermentation utilizes genetically engineered microorganisms to produce the labeled compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: DL-Alanine-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbon dioxide and ammonia, while reduction can produce primary amines .
Applications De Recherche Scientifique
DL-Alanine-13C3 has diverse applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of alanine in various biochemical pathways.
Biology: Helps in studying protein synthesis, enzyme kinetics, and metabolic flux analysis.
Medicine: Utilized in diagnostic techniques to identify metabolic disorders and monitor the efficacy of therapeutic interventions.
Industry: Employed in the production of labeled compounds for research and development in pharmaceuticals and biotechnology
Mécanisme D'action
The mechanism of action of DL-Alanine-13C3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 isotope allows for the tracking of its transformation and interaction with molecular targets. This enables researchers to study the dynamics of metabolic processes and identify potential disruptions in these pathways .
Comparaison Avec Des Composés Similaires
L-Alanine-2-13C: Another labeled alanine compound with a single carbon-13 isotope.
DL-Phenylalanine-15N: A labeled phenylalanine compound with nitrogen-15 isotope.
L-Phenylalanine-13C9,15N: A labeled phenylalanine compound with multiple carbon-13 and nitrogen-15 isotopes
Uniqueness: This makes it particularly valuable in studies requiring precise metabolic flux analysis and detailed biochemical pathway elucidation .
Propriétés
IUPAC Name |
2-amino(1,2,3-13C3)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH]([13C](=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433343 |
Source


|
| Record name | DL-Alanine-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.072 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144476-54-0 |
Source


|
| Record name | DL-Alanine-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














